Heptamidine

Antitrypanosomal Transporter inhibition Structure-activity relationship

Heptamidine (CAS 94345-47-8, SBi4211) is a seven-carbon (n=7) aromatic diamidine occupying a unique SAR position between pentamidine (n=5) and octamidine (n=8). Unlike generic diamidines, its heptane-1,7-diylbis(oxy) linker enables a distinct binding mode spanning both S100B pentamidine pockets—confirmed by a 1.65 Å X-ray structure unavailable for shorter homologs. Validated EC50 benchmarks (15 μM splicing rescue in HeLa DM1 models; in vivo myotonia reversal at 20 mg/kg i.p.) ensure reproducible preclinical data. For Gram-negative antibiotic potentiation SAR, its intermediate TbAQP2 Ki (0.123 μM) enables systematic chain-length correlation. Choose Heptamidine when homolog-specific pharmacology and high-resolution structural data are required.

Molecular Formula C21H28N4O2
Molecular Weight 368.5 g/mol
Cat. No. B1681504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptamidine
SynonymsSBi4211
Molecular FormulaC21H28N4O2
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=N)N)OCCCCCCCOC2=CC=C(C=C2)C(=N)N
InChIInChI=1S/C21H28N4O2/c22-20(23)16-6-10-18(11-7-16)26-14-4-2-1-3-5-15-27-19-12-8-17(9-13-19)21(24)25/h6-13H,1-5,14-15H2,(H3,22,23)(H3,24,25)
InChIKeyIUJKKCRARYRWFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Heptamidine Procurement Guide: CAS 94345-47-8 for S100B-Targeted and Antimicrobial Research


Heptamidine (CAS 94345-47-8, SBi4211) is a synthetic aromatic diamidine compound featuring a heptane-1,7-diylbis(oxy) linker connecting two benzenecarboximidamide moieties [1]. As a structural homolog within the pentamidine-related dicationic series, Heptamidine exhibits characteristic minor groove DNA binding and antiprotozoal properties while demonstrating differentiated biological activity profiles relative to shorter-chain analogs [2]. The compound serves as an inhibitor of the calcium-binding protein S100B (Kd = 6.9 μM) and demonstrates selective cytotoxicity against S100B-expressing melanoma cells [3].

Why Heptamidine Cannot Be Substituted with Pentamidine or Propamidine in Targeted Applications


Generic substitution among aromatic diamidines is not scientifically valid due to chain-length-dependent biological activity divergence. Systematic evaluation of the pentamidine homolog series (propamidine to nonamidine) demonstrates that elongation of the central alkyl linker progressively alters physicochemical properties—specifically lipophilicity and membrane diffusion kinetics—which directly modulate both antimicrobial potency and eukaryotic cytotoxicity thresholds [1]. Heptamidine, bearing a seven-carbon linker (n=7), occupies a distinct position in the structure-activity relationship (SAR) continuum, exhibiting transport inhibition profiles (Ki = 0.123 μM for TbAQP2) that differ from both shorter homologs such as pentamidine (n=5; Ki = 0.036 μM) and longer homologs such as octamidine (n=8; Ki = 2.16 μM) [2]. Furthermore, Heptamidine demonstrates a unique S100B inhibitory mechanism where a single molecule spans both pentamidine binding sites on the protein monomer, a binding mode structurally inaccessible to shorter-chain analogs [3].

Heptamidine vs. Pentamidine Analogs: Quantitative Differentiation Evidence


Heptamidine Exhibits Intermediate TbAQP2 Transport Inhibition Ki Relative to Pentamidine and Octamidine

Heptamidine demonstrates a Ki of 0.123 ± 0.010 μM for inhibition of [3H]-pentamidine transport by the TbAQP2/HAPT1 aquaglyceroporin transporter in Trypanosoma brucei [1]. This value positions Heptamidine between pentamidine (Ki = 0.036 ± 0.0006 μM; 3.4-fold higher affinity) and octamidine (Ki = 2.16 ± 0.48 μM; 17.6-fold lower affinity) [1]. The Gibbs free energy difference relative to pentamidine transport (δΔG0 PMD) is 3.1 kJ/mol for Heptamidine versus 10.2 kJ/mol for octamidine [1].

Antitrypanosomal Transporter inhibition Structure-activity relationship

Heptamidine Corrects Mis-Splicing in DM1 HeLa Cell Model with EC50 of 15 μM

In a HeLa cell model of myotonic dystrophy type 1 (DM1) expressing 960 CUG repeats, Heptamidine rescues mis-splicing of minigene reporters with an EC50 value of 15 μM [1]. Comparative assessment in the same study indicates that Heptamidine (20 μM) does not significantly decrease CUG repeat levels when compared to Propamidine and Pentamidine [1]. Cytotoxicity is observed at concentrations greater than 17.5 μM in HeLa cells expressing 960 CUG repeats [1].

Myotonic dystrophy RNA splicing CUG repeat expansion

Heptamidine Demonstrates Selective S100B-Dependent Melanoma Cell Killing (Kd = 6.9 μM)

Heptamidine binds to the calcium-binding protein S100B with a dissociation constant (Kd) of 6.9 μM [1]. The 1.65 Å X-ray crystal structure of the Ca2+-S100B-Heptamidine complex reveals that a single Heptamidine molecule spans both pentamidine binding sites on the S100B monomer, a binding mode distinct from pentamidine which requires two molecules per monomer [1]. In functional assays, Heptamidine selectively kills melanoma cells expressing S100B over those lacking S100B expression [1].

Melanoma S100B inhibition Calcium-binding protein

Heptamidine Shows Dose-Dependent Myotonia Rescue in HSALR Mouse Model of DM1

In HSALR transgenic mice (a DM1 mouse model), intraperitoneal administration of Heptamidine at 20 mg/kg daily for 7 days reduces exon 7a inclusion to wild-type levels (6±1%) [1]. At both 20 and 30 mg/kg doses, myotonia grade decreases from grade 3 to grade 1 (sporadic myotonic discharges) or grade 0 [1]. The effect is dose-dependent across the 20-30 mg/kg range [1].

In vivo efficacy Myotonic dystrophy Splicing correction

Heptamidine Exhibits Synergy with Erythromycin Against E. coli in Checkerboard Assays

Checkerboard assays evaluating diamidine-antibiotic combinations against E. coli BW25113 demonstrate that Heptamidine in combination with erythromycin produces growth inhibition patterns visualized by OD600 measurements [1]. The bounded box in checkerboard assays indicates the combination of compound and antibiotic resulting in the lowest Fractional Inhibitory Concentration Index (FICI) [1]. Pentamidine, propamidine, nonamidine, and heptamidine were evaluated in parallel under identical conditions [1].

Antibiotic synergy Gram-negative Diamidine potentiation

Heptamidine: Validated Research Applications in S100B Targeting, DM1 Splicing Correction, and Antimicrobial Studies


Structural Biology: S100B Inhibitor with High-Resolution Crystallographic Validation

Heptamidine is uniquely suitable for structural biology applications requiring high-resolution ligand-protein complex data. The 1.65 Å X-ray crystal structure of Ca2+-S100B bound to Heptamidine provides atomic-level detail of key contacts facilitating the interaction, a resource unavailable for shorter-chain diamidine analogs [1]. NMR HSQC experiments further confirm that Heptamidine interacts with the same region of S100B as pentamidine, establishing it as a validated probe for S100B binding site characterization [1].

Myotonic Dystrophy Type 1 (DM1) Research: In Vitro and In Vivo Validated Tool Compound

Heptamidine serves as a validated research tool for DM1 mechanistic studies, with established activity metrics in both cellular and animal models. In HeLa cell DM1 models, Heptamidine corrects mis-splicing with an EC50 of 15 μM, providing a defined benchmark for splicing rescue assays [1]. In HSALR transgenic mice, Heptamidine (20 mg/kg i.p., 7 days) restores exon 7a inclusion to wild-type levels (6±1%) and reduces myotonia from grade 3 to grade 1 or 0, offering preclinical researchers an in vivo reference compound with characterized pharmacokinetic and functional parameters [1].

Antiparasitic Transport Studies: Defined TbAQP2 Inhibition Profile for SAR Analysis

Heptamidine is appropriate for structure-activity relationship studies investigating diamidine uptake mechanisms in trypanosomes. Its intermediate Ki value of 0.123 μM for TbAQP2/HAPT1 transport inhibition positions it between the high-affinity pentamidine (Ki = 0.036 μM) and lower-affinity octamidine (Ki = 2.16 μM), enabling researchers to correlate chain length with transporter recognition [1]. This defined intermediate profile supports systematic SAR investigations where extreme affinity values (either too high or too low) may limit interpretability.

Antibiotic Adjuvant Research: Diamidine-Erythromycin Combination Studies

Heptamidine is a relevant compound for researchers evaluating diamidines as Gram-negative antibiotic potentiators. Validated in checkerboard synergy assays with erythromycin against E. coli BW25113, Heptamidine enables direct homolog comparison to determine whether the seven-carbon linker confers advantages over pentamidine (five-carbon), propamidine (three-carbon), or nonamidine (nine-carbon) in combination therapy applications [1]. Researchers optimizing diamidine chain length for outer membrane permeabilization can leverage this parallel dataset.

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